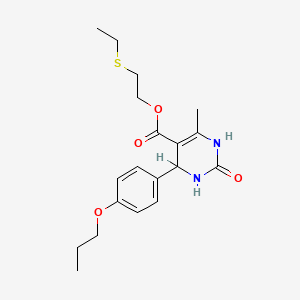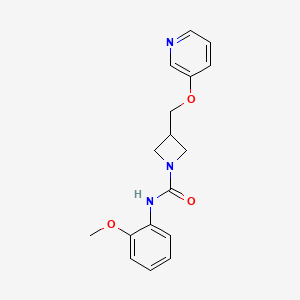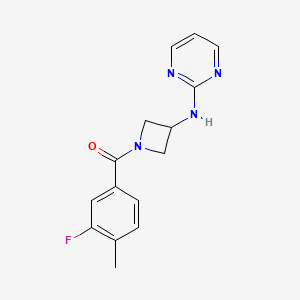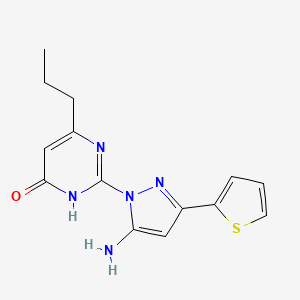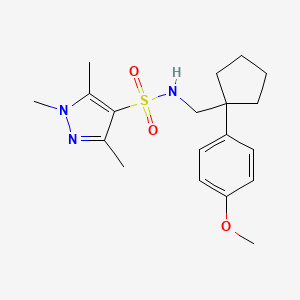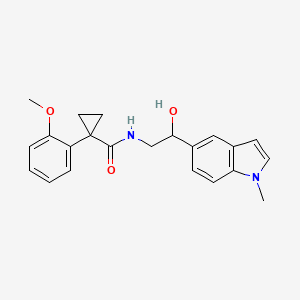![molecular formula C22H29N5O4 B2602263 9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-93-8](/img/structure/B2602263.png)
9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For instance, the methoxy groups might be susceptible to reactions such as demethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .科学的研究の応用
Synthesis and Chemical Properties
Synthetic Pathways : Research on related compounds, such as 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, highlights synthetic pathways involving multi-step reactions starting from different dione precursors. These studies provide insights into the synthesis of complex purinediones, showcasing the versatility of these compounds for chemical modifications and potential applications in drug development and material science (Šimo, Rybár, & Alföldi, 1995).
Electrochemical Properties : The electrochemical behavior of related compounds, such as 9-methylxanthine, has been studied, revealing complex oxidation processes that result in various dimeric and hydrolyzed products. This research is crucial for understanding the redox chemistry of purinediones and their potential applications in electrochemical sensors and devices (Cleary, Owens, & Dryhurst, 1981).
Biological Activity and Applications
Anti-inflammatory Activity : Studies have explored the anti-inflammatory potential of substituted analogues based on purinedione ring systems. These investigations into chronic inflammation models suggest the therapeutic potential of purinediones in treating inflammatory diseases, contributing to the field of medicinal chemistry and drug development (Kaminski et al., 1989).
Urease Inhibition : Research on derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, including their synthesis and characterization, indicates their potential as urease inhibitors. This enzyme inhibition activity is significant for developing treatments for diseases related to urease, such as certain types of infections and ulcers (Rauf et al., 2010).
Adenosine Receptor Affinity : The affinity of tricyclic purinediones for adenosine receptors has been investigated, revealing specific binding modes and selectivity for different receptor subtypes. This research has implications for the development of adenosine receptor antagonists, which could be used in treating various cardiovascular and neurological disorders (Szymańska et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-14(2)9-12-27-20(28)18-19(24(3)22(27)29)23-21-25(10-6-11-26(18)21)16-8-7-15(30-4)13-17(16)31-5/h7-8,13-14H,6,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJHYYBKTXHBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

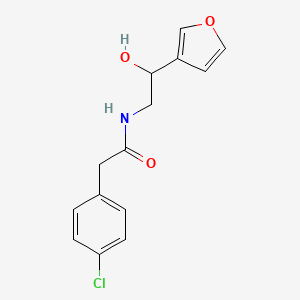
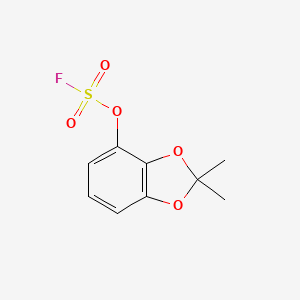
![(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one](/img/structure/B2602184.png)
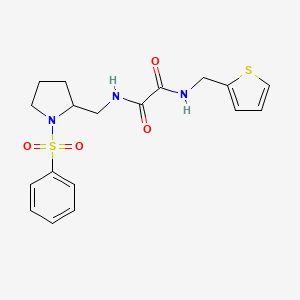
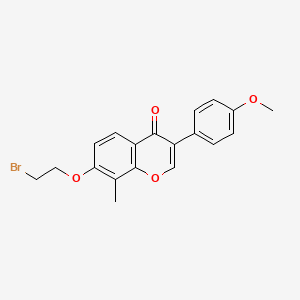
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)
